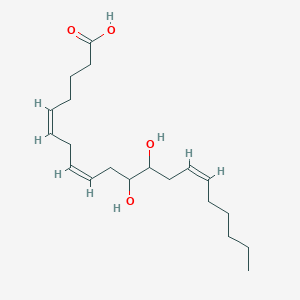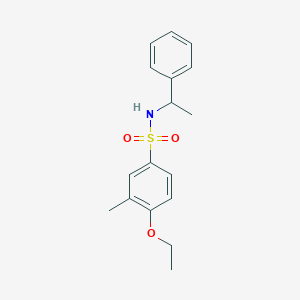
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a sulfonamide-based compound that has gained significant attention in recent years for its potential use in scientific research. ADMS is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.
作用机制
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide is a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream signaling molecules, resulting in improved insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis. This compound has also been shown to have anti-inflammatory activity, as PTP1B is involved in the regulation of several pro-inflammatory signaling pathways.
实验室实验的优点和局限性
One of the main advantages of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide as a research tool is its high selectivity for PTP1B, as it does not inhibit other protein tyrosine phosphatases at concentrations that are effective against PTP1B. This allows for the specific study of PTP1B function in various biological systems. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the this compound scaffold. Another area of interest is the study of the physiological and pathophysiological roles of PTP1B in various tissues and disease states. Finally, the development of this compound-based therapeutics for the treatment of diabetes, obesity, and cancer is an area of active research.
合成方法
The synthesis of N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then converted to this compound by treatment with hydroxylamine hydrochloride. The overall yield of this compound is typically around 50%.
科学研究应用
N-(1-Adamantylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. This compound has also been shown to have anti-cancer activity, as PTP1B is overexpressed in many types of cancer and is involved in tumor cell growth and survival.
属性
分子式 |
C19H27NO4S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-(1-adamantylmethyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H27NO4S/c1-23-17-4-3-16(8-18(17)24-2)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
InChI 键 |
DITNAGKYFWRBOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)




![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)